

Spectroscopic Data of Benzoyl-DL-Valine: A Technical Guide

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Compound of Interest

Compound Name: *Benzoyl-DL-Valine*

Cat. No.: *B160827*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Benzoyl-DL-valine**, a key derivative of the amino acid valine. The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, along with the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **Benzoyl-DL-valine**, both ^1H and ^{13}C NMR data are crucial for structural elucidation and purity assessment.

^1H NMR Spectral Data

Proton NMR (^1H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The ^1H NMR spectrum of **Benzoyl-DL-valine** is typically recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectral Data of **Benzoyl-DL-valine** (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Tentative Assignment
~9.0 - 11.27	Broad Singlet	1H	-	Carboxylic Acid (-COOH)
7.81	Doublet	2H	-	Aromatic (ortho-protons of benzoyl group)
7.52	Triplet	1H	-	Aromatic (para-proton of benzoyl group)
7.45	Triplet	2H	-	Aromatic (meta-protons of benzoyl group)
6.72	Doublet	1H	J = 8.5 Hz	Amide (-NH)
4.81	Doublet of Doublets	1H	J = 8.5, 4.7 Hz	α -proton (-CH-COOH)
2.35	Multiplet	1H	-	β -proton (-CH-(CH ₃) ₂)
1.05	Doublet	3H	-	Methyl (-CH ₃)
1.03	Doublet	3H	-	Methyl (-CH ₃)

Note: Chemical shifts can vary slightly depending on the specific experimental conditions.

¹³C NMR Spectral Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. While a specific experimental dataset for the ¹³C NMR of **Benzoyl-DL-valine** is not readily available in public databases, the expected chemical shifts can be predicted based on the known values for similar structures. The spectrum is also typically recorded in CDCl₃.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Benzoyl-DL-valine**

Chemical Shift (δ) ppm	Tentative Assignment
~174-178	Carboxylic Acid Carbon (-COOH)
~167-170	Amide Carbonyl Carbon (-C=O)
~132-135	Aromatic Quaternary Carbon (C-1 of benzoyl group)
~131-133	Aromatic CH (para-C of benzoyl group)
~128-130	Aromatic CH (meta-C of benzoyl group)
~126-128	Aromatic CH (ortho-C of benzoyl group)
~58-62	α -Carbon (-CH-COOH)
~30-34	β -Carbon (-CH-(CH ₃) ₂)
~18-20	Methyl Carbons (-CH ₃)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Benzoyl-DL-valine** is typically obtained using a potassium bromide (KBr) pellet.

Table 3: Key IR Absorption Bands for **Benzoyl-DL-valine**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3300-2500	Broad	O-H stretch (Carboxylic Acid)
~3300	Medium	N-H stretch (Amide)
~3100-3000	Medium	C-H stretch (Aromatic)
~2970-2870	Medium	C-H stretch (Aliphatic)
~1720-1700	Strong	C=O stretch (Carboxylic Acid)
~1650-1630	Strong	C=O stretch (Amide I)
~1600-1450	Medium-Strong	C=C stretch (Aromatic)
~1550-1515	Strong	N-H bend (Amide II)

Experimental Protocols

The following sections detail the general methodologies for acquiring the NMR and IR spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 10-20 mg of **Benzoyl-DL-valine** for ¹H NMR or 50-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
- If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

Instrument Parameters (General):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Solvent: CDCl_3
- Temperature: Room temperature (typically 298 K).
- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64 (depending on concentration).
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation Delay: 2-5 seconds.

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

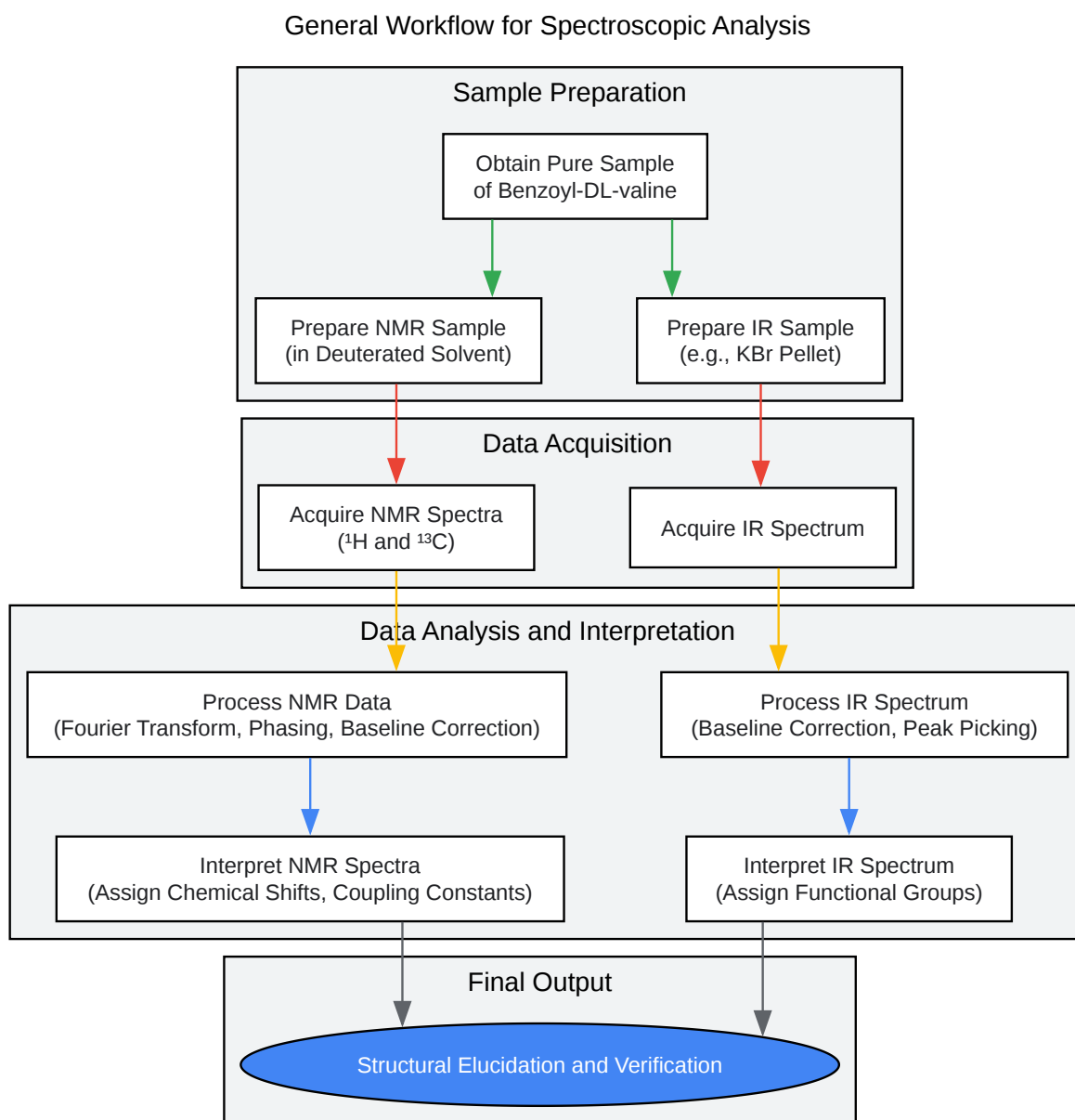
- Place approximately 1-2 mg of finely ground **Benzoyl-DL-valine** and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
- Gently grind the two substances together with an agate pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the mixture to a pellet-forming die.
- Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

Instrument Parameters (General):

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the empty sample compartment should be recorded prior to analyzing the sample.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **Benzoyl-DL-valine**.



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Caption: General workflow for spectroscopic analysis.

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